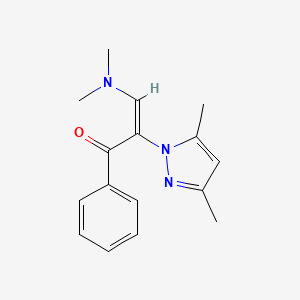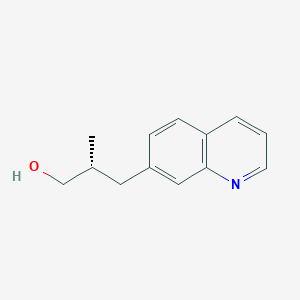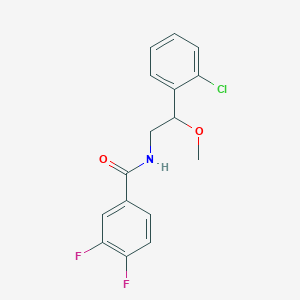![molecular formula C14H18N2O2 B2895183 N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide CAS No. 2192395-37-0](/img/structure/B2895183.png)
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. MPP is a derivative of propenamide and contains a morpholine ring, which makes it a unique and interesting compound to study.
Wirkmechanismus
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide inhibits HDAC activity by binding to the active site of the enzyme. This binding prevents HDACs from removing acetyl groups from histone proteins, which leads to an increase in histone acetylation. The increased acetylation of histones alters the structure of chromatin and can result in changes in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and sensitize cancer cells to chemotherapy. In addition, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to be a selective inhibitor of HDAC1 and HDAC2, which are enzymes that are frequently overexpressed in cancer cells. However, this compound has also been shown to have off-target effects, which can limit its usefulness in some experiments. In addition, this compound has poor solubility in water, which can make it difficult to use in some assays.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on non-cancer cells and tissues. Finally, the combination of this compound with other compounds, such as chemotherapy drugs, may have synergistic effects that could be explored in future studies.
Conclusion
In conclusion, this compound is a unique and interesting compound that has potential applications in scientific research. Its ability to inhibit HDAC activity makes it a valuable tool for studying gene expression and cellular processes. While there are limitations to its use, this compound has shown promise as a tool compound for cancer research and other areas of study. Further research is needed to fully understand the potential of this compound and its derivatives.
Synthesemethoden
The synthesis of N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide involves the reaction of 2-(morpholin-4-ylmethyl)phenylboronic acid with prop-2-enoyl chloride in the presence of a palladium catalyst. This reaction results in the formation of this compound as a yellow solid with a melting point of 85-87°C. The purity of this compound can be confirmed by NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, this compound can alter the expression of genes involved in various cellular processes, including cell cycle regulation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
N-[2-(morpholin-4-ylmethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-14(17)15-13-6-4-3-5-12(13)11-16-7-9-18-10-8-16/h2-6H,1,7-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDLNCXOFQMUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)


![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)

![2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2895111.png)

![3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2895116.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2895117.png)
![7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-[(4-fluorobenzyl)thio]-3-(3-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B2895119.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)

